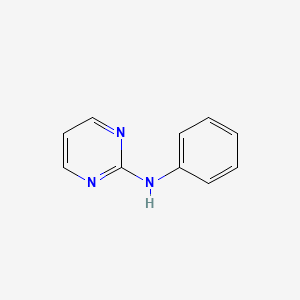

N-Phenylpyrimidin-2-amin

Übersicht

Beschreibung

N-phenylpyrimidin-2-amine derivatives are a class of compounds that have garnered interest due to their diverse biological activities. These compounds have been explored for their potential anti-cancer properties, particularly against non-small cell lung carcinoma (NSCLC) cells. The synthesis of these derivatives has been achieved through various methods, including solvent-free conditions, which is advantageous for environmental and economic reasons .

Synthesis Analysis

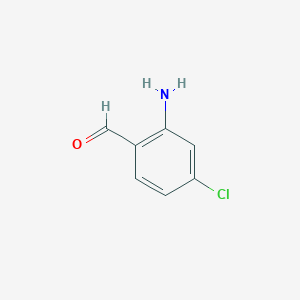

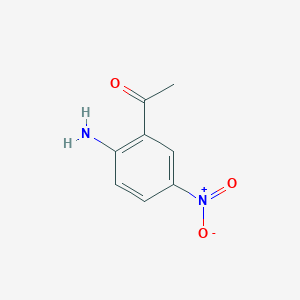

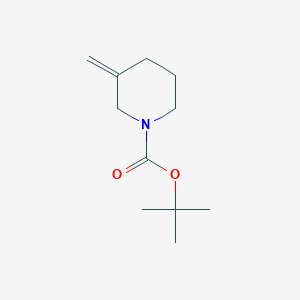

The synthesis of 4-aryl-N-phenylpyrimidin-2-amines has been reported using a cyclocondensation reaction of N-phenylguanidine with enaminone in the presence of DBU under solvent-free conditions. This method is noted for its simplicity, short reaction times, and good yields, which is beneficial for the rapid production of these compounds . Additionally, the synthesis of related compounds, such as α-aminophosphonates derived from pyrimidine, has been achieved through a one-pot synthesis involving a three-component condensation reaction, showcasing the versatility of pyrimidine derivatives in synthetic chemistry .

Molecular Structure Analysis

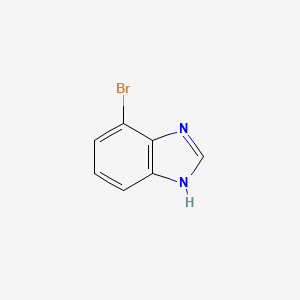

The molecular structure of N-phenylpyrimidin-2-amine derivatives is characterized by the presence of a pyrimidine ring conjugated with a phenyl group. This conjugation can affect the electronic properties of the compound and potentially its biological activity. For instance, the title compound N-phenylpyridin-4-amine, which is structurally similar, forms two polymorphs with different molecular arrangements, indicating the potential for diverse molecular conformations in N-phenylpyrimidin-2-amines as well .

Chemical Reactions Analysis

N-phenylpyrimidin-2-amines can undergo various chemical reactions, including amination. For example, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia leads to the formation of 2-amino-4-phenylpyrimidine and other related compounds. This reaction is explained by the SN(ANRORC)-mechanism, which involves nucleophilic addition, ring-opening, and ring-closure . Such reactions are crucial for the functionalization and further derivatization of the pyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylpyrimidin-2-amines are important for their potential therapeutic applications. For instance, compounds 13f and 13c demonstrated potent anti-cancer activity with low experimental logD7.4 and good solubility, which are desirable properties for drug candidates. Compounds 13b and 13d showed a balance of anti-cancer activity and selectivity, while 13g showed activity and selectivity comparable to the anti-cancer drug Doxorubicin . These properties, including solubility, lipophilicity, and cytotoxicity, are critical for the development of N-phenylpyrimidin-2-amines as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

N-Phenylpyrimidin-2-amin: Derivate wurden synthetisiert und auf ihre potenzielle Verwendung als Antitumormittel untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung der cyclinabhängigen Kinase 6 (CDK6) gezeigt, die eine entscheidende Rolle bei der Zellzyklusregulation spielt . Die Derivate zeigen antiproliferative Aktivitäten gegen humane Brustkrebszellen und humane Magenkrebszellen, wobei einige Verbindungen bekannte CDK6-Inhibitoren wie Palbociclib übertreffen .

CDK2/4/6-Hemmung

Derivate von This compound wurden als neuartige Inhibitoren untersucht, die auf CDK2/4/6 abzielen. Diese Kinasen sind für das Fortschreiten des Zellzyklus unerlässlich und potenzielle Ziele für die Krebstherapie. Molekular-Docking- und Simulationsstudien wurden durchgeführt, um die Bindungsmechanismen zu verstehen und die Potenz dieser Inhibitoren zu verbessern .

c-Met-Kinase-Hemmung

Es wurden neuartige Derivate von This compound entwickelt, um ihre inhibitorische Aktivität gegenüber c-Met-Kinase zu testen, die an verschiedenen Krebsarten beteiligt ist. Einige dieser Derivate haben signifikante inhibitorische Wirkungen gezeigt, mit IC50-Werten im Bereich von 550,8 nM bis 15,0 nM, was ein starkes Potenzial für therapeutische Anwendungen zeigt .

Antitrypanosomale Aktivität

Es wurden Untersuchungen zu Derivaten von This compound auf ihre Aktivität gegen Trypanosoma brucei rhodesiense durchgeführt, den Erreger der Schlafkrankheit. Diese Studien sind entscheidend für die Entwicklung neuer Behandlungen für vernachlässigte Tropenkrankheiten .

Antiplasmodiale Aktivität

Die Derivate von This compound wurden auch auf ihre Wirksamkeit gegen Plasmodium falciparum getestet, den Parasiten, der Malaria verursacht. Einige Verbindungen haben eine ausgezeichnete antiplasmodiale Aktivität gezeigt, was für die Schaffung alternativer Behandlungen zur Bekämpfung von arzneimittelresistenten Malariastämmen unerlässlich ist .

Molekularmodellierung und Wirkstoffdesign

This compound: und seine Derivate werden in großem Umfang in molekularen Modellierungsstudien eingesetzt, um ihre Wechselwirkungen mit verschiedenen Kinasen zu charakterisieren. Diese Studien helfen beim Verständnis des Selektivitätsmechanismus gegenüber verschiedenen Kinasen und unterstützen die Entwicklung effektiverer Medikamente .

Struktur-Aktivitäts-Beziehungsstudien (SAR)

SAR-Studien mit Derivaten von This compound sind wichtig, um die strukturellen Determinanten zu identifizieren, die die biologische Aktivität beeinflussen. Diese Studien tragen zur Optimierung der pharmakologischen Eigenschaften und zur Entwicklung von Verbindungen mit verbesserter Wirksamkeit bei .

Synthese neuartiger Verbindungen

Die Kernstruktur von This compound dient als Grundlage für die Synthese neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen. Durch Modifikation der Substituenten und Einarbeitung verschiedener funktioneller Gruppen zielen Forscher darauf ab, Verbindungen mit neuartigen Wirkmechanismen und verbesserten pharmakokinetischen Profilen zu entdecken .

Wirkmechanismus

Target of Action

N-Phenylpyrimidin-2-amine primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

N-Phenylpyrimidin-2-amine derivatives act as inhibitors for CDK2 and CDK4 . The compound’s interaction with its targets involves binding to specific residues. For CDK2, the residues Gln85, Asp86, and Lys89 play a critical role in selective inhibition . For CDK4, the electrostatic interactions of an inhibitor with Glu144 and Asn145 predominantly drive inhibition .

Biochemical Pathways

The inhibition of CDK2 and CDK4 by N-Phenylpyrimidin-2-amine derivatives affects the cell cycle regulation and transcription pathways . This can lead to the arrest of cell division and potentially the death of cancer cells.

Pharmacokinetics

The design and synthesis of n-phenylpyrimidin-2-amine derivatives aim to improve their bioavailability and selectivity .

Result of Action

The inhibition of CDK2 and CDK4 by N-Phenylpyrimidin-2-amine derivatives leads to anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-phenylpyrimidin-2-amine. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNTJHZPBRBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469905 | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57356-49-7 | |

| Record name | N-Phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

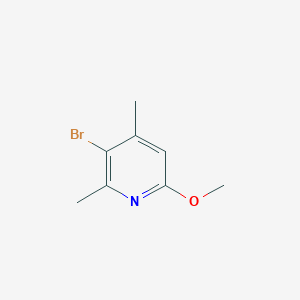

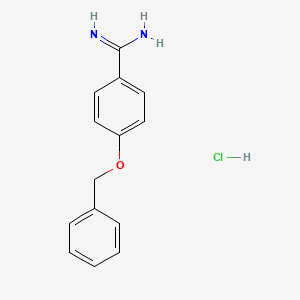

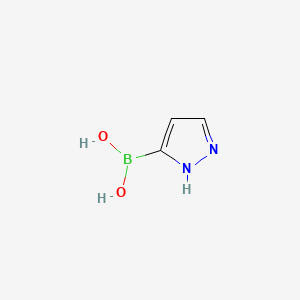

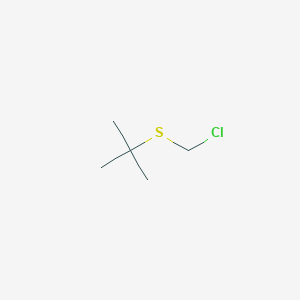

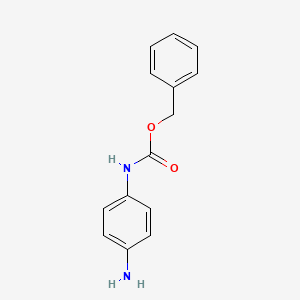

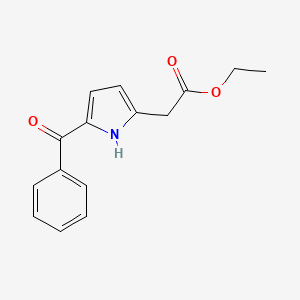

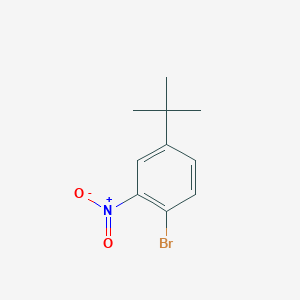

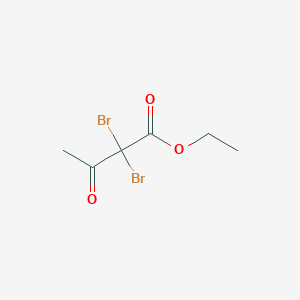

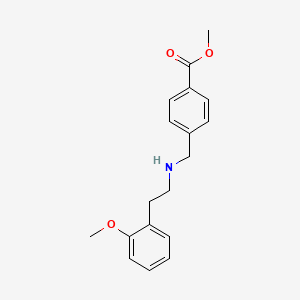

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: N-phenylpyrimidin-2-amine derivatives, particularly cyprodinil, demonstrate fungicidal activity by inhibiting methionine biosynthesis in fungi. [] This disruption of a crucial metabolic pathway ultimately leads to the inhibition of fungal growth.

ANone: Research has identified several crucial kinases as targets for N-phenylpyrimidin-2-amine derivatives in cancer cells. These include:

- CDK2 and CDK4: These cyclin-dependent kinases are involved in cell cycle regulation, and selective inhibition of CDK2 has shown promise in anti-cancer drug development. []

- AXL Kinase: This receptor tyrosine kinase plays a role in various cellular processes, including survival, proliferation, and metastasis. []

- ULK1: This serine/threonine kinase is a key regulator of autophagy. Inhibiting ULK1 can block autophagy and induce apoptosis in cancer cells. []

- FLT3: This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML). Selective FLT3 inhibitors have emerged as potential therapeutics for AML. []

- EGFR: This receptor tyrosine kinase is overexpressed in several cancer types. Inhibition of EGFR has shown promise in cancer treatment. []

ANone: The molecular formula of cyprodinil is C14H15N3, and its molecular weight is 213.28 g/mol. []

ANone: Yes, various spectroscopic techniques have been employed to characterize N-phenylpyrimidin-2-amine derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): Used to determine the structure and purity of synthesized compounds. [, ]

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. []

- Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound. []

ANone: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the N-phenylpyrimidin-2-amine scaffold can significantly impact its activity, potency, and selectivity. [, , , , , ] For instance:

- Substitutions at the 4-position of the pyrimidine ring: Introducing various aryl or heteroaryl groups at this position can influence interactions with target kinases and affect activity. [, , , ]

- Modifications to the N-phenyl ring: Adding substituents like halogens, alkyl groups, or other functional groups can alter the compound's physicochemical properties and modulate its binding affinity to targets. [, ]

ANone: Computational chemistry plays a crucial role in understanding and predicting the behavior of N-phenylpyrimidin-2-amine derivatives:

- 3D-QSAR (Quantitative Structure-Activity Relationship) Modeling: This approach helps identify structural features responsible for biological activity and predict the activity of new derivatives. []

- Molecular Docking: This technique simulates the interaction between a ligand (the N-phenylpyrimidin-2-amine derivative) and its target (e.g., a kinase) to predict binding affinity and understand the binding mode. []

- Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the compound and its interactions with the target over time. []

- Binding Free Energy Calculations: These methods estimate the strength of binding between the compound and its target, providing information about the driving forces of interaction. []

- Molecular Electrostatic Potential (MESP) Analysis: This technique analyzes the distribution of electron density in the molecule, which can influence its interactions with the target. []

ANone: Researchers employ various in vitro assays to assess the biological activity of these compounds:

- Kinase Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases, such as CDK2, CDK4, AXL, ULK1, FLT3, and EGFR. [, , , , ]

- Cell Viability Assays: These assays determine the compound's impact on the viability and proliferation of cancer cell lines. [, , ]

- Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest. []

- Apoptosis Assays: These assays measure the ability of the compound to induce programmed cell death (apoptosis) in cancer cells. []

- Autophagy Assays: These assays determine if a compound can modulate autophagy, a cellular process involved in degradation and recycling. []

ANone: Yes, several studies have investigated the in vivo efficacy of N-phenylpyrimidin-2-amine derivatives. For instance:

- Mouse Xenograft Models: Researchers have tested the anti-tumor activity of these compounds in mice implanted with human cancer cells. []

- Fungicidal Activity: Studies have evaluated the efficacy of N-phenylpyrimidin-2-amine fungicides like cyprodinil in controlling fungal diseases in plants. [, , , ]

ANone: Stability is a crucial factor for the development of any drug or agrochemical. While specific stability data may vary depending on the derivative, some information is available:

- Cyprodinil Degradation: Studies have investigated the degradation of cyprodinil in various matrices like spinach, water, and soil. [, ]

- Matrix Effects: The presence of other substances (matrix) can influence the response of analytical methods used to quantify these compounds. This effect is observed in the GC-MS analysis of pesticides like cyprodinil in apple matrices. []

ANone: While specific formulation strategies are not detailed in the provided research, formulation plays a vital role in optimizing the delivery and performance of both pharmaceuticals and agrochemicals. Common approaches include:

ANone: Like many agrochemicals, N-phenylpyrimidin-2-amine fungicides can have environmental impacts:

- Water Contamination: Runoff from treated fields can introduce these compounds into water sources. []

- Soil Persistence: The persistence of these compounds in soil can vary. Studies are needed to assess their potential for bioaccumulation and effects on soil organisms. []

ANone: Minimizing the environmental impact of N-phenylpyrimidin-2-amine fungicides requires a multi-faceted approach:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)